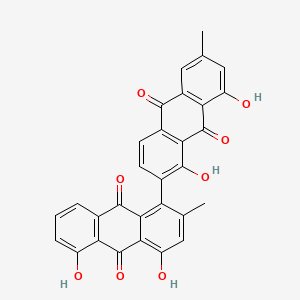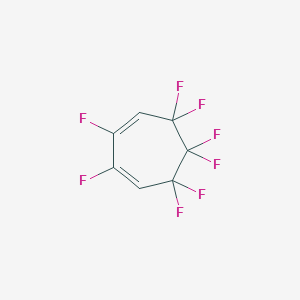
2,3,5,5,6,6,7,7-Octafluorocyclohepta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,5,6,6,7,7-Octafluorocyclohepta-1,3-diene is a fluorinated organic compound characterized by the presence of eight fluorine atoms attached to a cycloheptadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,5,6,6,7,7-Octafluorocyclohepta-1,3-diene typically involves the fluorination of cycloheptadiene derivatives. One common method is the direct fluorination of cycloheptadiene using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,5,6,6,7,7-Octafluorocyclohepta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like amines or thiols, leading to the formation of substituted fluorinated cycloheptadiene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Fluorinated ketones, carboxylic acids
Reduction: Hydrogenated cycloheptadiene derivatives
Substitution: Substituted fluorinated cycloheptadiene derivatives
Applications De Recherche Scientifique
2,3,5,5,6,6,7,7-Octafluorocyclohepta-1,3-diene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential as a fluorinated probe in biological systems due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, due to its high thermal and chemical stability.
Mécanisme D'action
The mechanism of action of 2,3,5,5,6,6,7,7-Octafluorocyclohepta-1,3-diene involves its interaction with molecular targets through its fluorinated structure. The presence of multiple fluorine atoms can influence the compound’s electronic distribution, making it a strong electron-withdrawing group. This property can enhance the compound’s reactivity in various chemical reactions and its ability to interact with biological targets, potentially affecting enzyme activity and protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluorocyclopentene
- 2,2,3,3,4,4,5,5-Octafluorocyclohexene
- 2,2,3,3,4,4,5,5-Octafluorocycloheptene
Uniqueness
2,3,5,5,6,6,7,7-Octafluorocyclohepta-1,3-diene is unique due to its specific fluorination pattern and the presence of a cycloheptadiene ring. This structure imparts distinct electronic and steric properties, making it different from other fluorinated cycloalkenes. Its unique reactivity and stability make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
52137-76-5 |
|---|---|
Formule moléculaire |
C7H2F8 |
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
2,3,5,5,6,6,7,7-octafluorocyclohepta-1,3-diene |
InChI |
InChI=1S/C7H2F8/c8-3-1-5(10,11)7(14,15)6(12,13)2-4(3)9/h1-2H |
Clé InChI |
FLJPZYAHCFBDSF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(C(C1(F)F)(F)F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate](/img/structure/B14656712.png)
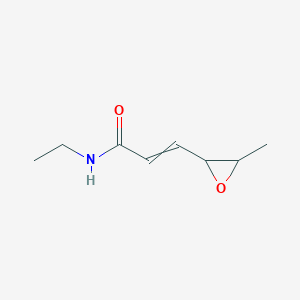
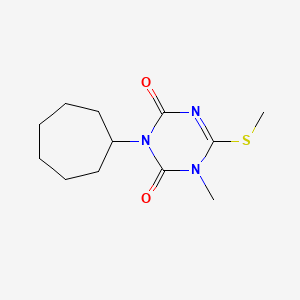

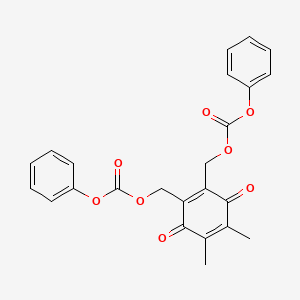
![3-Hydroxy-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14656758.png)
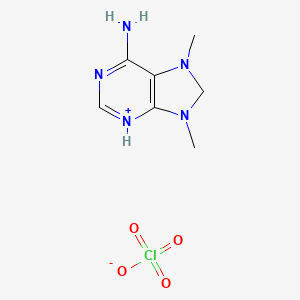
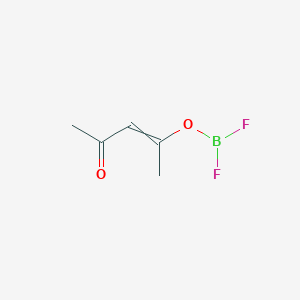
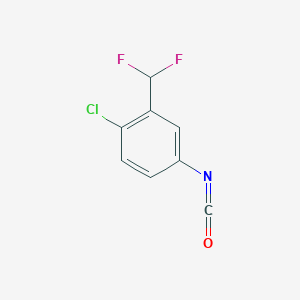

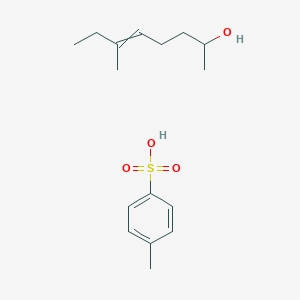
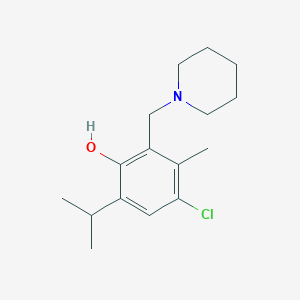
![1-[(Trichloromethyl)disulfanyl]octane](/img/structure/B14656798.png)
